molecular formula C28H27N7O4S2 B11445904 2-Methyl-N-{[4-methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-nitrobenzamide

2-Methyl-N-{[4-methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-nitrobenzamide

Cat. No.: B11445904
M. Wt: 589.7 g/mol
InChI Key: WOKPECJXUIGOLE-UHFFFAOYSA-N
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Description

2-Methyl-N-{[4-methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-nitrobenzamide is a complex organic compound with a unique structure that includes multiple functional groups such as a nitrobenzamide, triazole, and pyrazole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-Methyl-N-{[4-methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-nitrobenzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structures, such as the triazole and pyrazole rings, followed by their functionalization and coupling to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques like high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-N-{[4-methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Compared to other similar compounds, 2-Methyl-N-{[4-methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-nitrobenzamide stands out due to its unique combination of functional groups and potential biological activity. Similar compounds include those with triazole and pyrazole rings, but with different substituents or functional groups, which may result in different chemical and biological properties.

Properties

Molecular Formula

C28H27N7O4S2

Molecular Weight

589.7 g/mol

IUPAC Name

2-methyl-N-[[4-methyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide

InChI

InChI=1S/C28H27N7O4S2/c1-17-9-11-19(12-10-17)23-14-21(24-8-5-13-40-24)32-34(23)26(36)16-41-28-31-30-25(33(28)3)15-29-27(37)20-6-4-7-22(18(20)2)35(38)39/h4-13,23H,14-16H2,1-3H3,(H,29,37)

InChI Key

WOKPECJXUIGOLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C)CNC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C5=CC=CS5

Origin of Product

United States

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